Anti-Migratory Selectivity Profile Compared to the CBI-0997 Scaffold Baseline
In a class-level inference, 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol is projected to retain critical Hsp27 inhibitory activity based on its conserved 4-bromophenyl pharmacophore, analogous to CBI-0997 (IC50 = 50 nM in MDA-MB-231 migration) [1]. However, its unique 2-hydroxy-4-methoxyphenyl ring replaces the 2,4-dimethoxy-5-ethylphenyl ring of CBI-0997, which is hypothesized to reduce lipophilicity and improve metabolic stability compared to the ethylated analog, a key differentiator for long-term cell-based assays.
| Evidence Dimension | Anti-migratory activity (MDA-MB-231 cells) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the low nanomolar range based on structural class |
| Comparator Or Baseline | CBI-0997 (5-(2,4-dimethoxy-5-ethylphenyl)-4-(4-bromophenyl)isoxazole); IC50 = 50 nM |
| Quantified Difference | Projected to maintain nanomolar potency (Class-level inference) with potentially improved metabolic stability (Not quantified) |
| Conditions | MDA-MB-231 breast cancer cell migration assay (CBI-0997 data) |
Why This Matters
For procurement, this compound offers a direct probe to decouple the anti-migratory pharmacophore from the ethyl group of CBI-0997, which may be a metabolic liability.
- [1] Shin, K. D., Lee, M., & Kim, S. H. (2005). Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation. Journal of Biological Chemistry, 280(42), 35554-35561. View Source
